REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1>CO>[F:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:10][CH2:11][C:12](=[O:13])[CH2:17][CH2:18]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed in in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Removal of the methylene chloride in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |